Product packaging for Cadmium--tri-tert-butylsilyl (1/2)(Cat. No.:CAS No. 60349-27-1)

Cadmium--tri-tert-butylsilyl (1/2)

Cat. No.: B14598425
CAS No.: 60349-27-1
M. Wt: 511.3 g/mol
InChI Key: XZBUFLZPBXDZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Evolution of Organometallic Cadmium Chemistry

The journey into the world of organocadmium chemistry began in 1917 with the pioneering work of Erich Krause, who first reported the synthesis of dimethylcadmium (B1197958) and diethylcadmium. scispace.comnih.govdtic.milnih.gov These early discoveries laid the groundwork for a new area of organometallic investigation. Typically synthesized through transmetalation or exchange reactions involving an alkylating agent and a cadmium salt, the utility of organocadmium compounds has been recognized as somewhat specialized. scispace.comnih.gov Their reactivity is often more moderate compared to their organozinc and organomagnesium counterparts, a characteristic that has been strategically exploited in organic synthesis, most notably in the preparation of ketones from acyl chlorides, a reaction that avoids the common over-addition to form tertiary alcohols. dtic.mil Over the years, the field has evolved to include a variety of organic ligands, leading to a deeper understanding of the structure, bonding, and reactivity of these fascinating compounds.

Academic Significance of Metal-Silicon Bonds in Contemporary Inorganic and Organometallic Chemistry

The bond between a metal and a silicon atom is a cornerstone of modern inorganic and organometallic chemistry, holding significant academic and practical importance. acs.orgdtic.mil The reactivity of molecules containing a metal-silicon bond is a subject of intense research due to its relevance in a wide array of stoichiometric and catalytic transformations. acs.orgdtic.mil These bonds are pivotal in processes such as hydrosilylation, the dehydrogenative coupling of silanes, and as intermediates in the synthesis of various organosilicon compounds. dtic.mil The electronic nature of the metal-silicon bond, which can be tuned by the substituents on both the metal and the silicon atom, allows for a rich and diverse chemistry, distinct from the more traditional metal-carbon bonds. dtic.mil This has opened up new avenues for the development of novel catalysts and materials with unique properties.

The Role of Bulky Silyl (B83357) Ligands in Stabilizing Reactive Metal Centers and Enabling Novel Architectures

The introduction of sterically demanding, or "bulky," ligands has been a transformative strategy in organometallic chemistry. Among these, bulky silyl ligands have proven to be exceptionally effective at stabilizing reactive metal centers. dtic.millibretexts.org The large steric profile of ligands such as the tri-tert-butylsilyl group can kinetically stabilize low-coordinate metal complexes, preventing decomposition pathways like dimerization or polymerization. This stabilization allows for the isolation and characterization of otherwise transient species, providing fundamental insights into their electronic structure and reactivity. Furthermore, the use of bulky silyl ligands can influence the coordination geometry around the metal center, leading to the formation of novel and often unprecedented molecular architectures with unique catalytic and material properties. libretexts.org

Contextualization of Cadmium--tri-tert-butylsilyl (1/2) within the Broader Field of Cadmium Silyl Compounds

The specific compound of interest, Cadmium--tri-tert-butylsilyl (1/2), is more formally known as Bis(tri-tert-butylsilyl)cadmium. This compound holds a significant place in the history of organometallic chemistry as it was the first silylcadmium compound to be isolated as a pure substance. Its synthesis and characterization by Lutz Rösch and Hartwig Müller in 1976 marked a milestone in the exploration of compounds containing a direct cadmium-silicon bond.

The broader family of cadmium silyl compounds includes various derivatives, with research often focusing on complexes containing silanethiolate ligands, such as cadmium tri-tert-butoxysilanethiolates. acs.org These related compounds have been studied for their structural diversity, forming mono-, di-, or polymeric complexes, and for their potential applications in materials science, for instance, as precursors for cadmium sulfide (B99878) nanoparticles. acs.org The study of Bis(tri-tert-butylsilyl)cadmium and its analogues provides a valuable platform for understanding the fundamental principles governing the formation, stability, and reactivity of the Cd-Si bond.

The table below presents selected structural data for a related cadmium silanethiolate complex, providing context for the type of information sought in the study of cadmium silyl compounds.

PropertyValue
Compound [Cd2{SSi(OtBu)3}4(μ-BAPP)]
Crystal System Monoclinic
Space Group P21/n
Cd Coordination Geometry Distorted Tetrahedral
Selected Bond Angles (°) 88.42(11) – 135.39(13)

Data for an analogous cadmium silanethiolate complex, not Cadmium--tri-tert-butylsilyl (1/2). acs.org

Research Objectives and Scope for In-depth Investigation of Cadmium--tri-tert-butylsilyl (1/2) and Analogues

The primary research objective behind the initial synthesis of Bis(tri-tert-butylsilyl)cadmium was likely to explore the fundamental possibility of forming and isolating a stable compound with a direct bond between a Group 12 metal and silicon, particularly with a sterically demanding silyl ligand. The successful isolation of this compound opened the door for further investigations with the following scope:

Synthesis and Structural Characterization: To develop reliable synthetic routes to cadmium silyl compounds and to fully characterize their molecular structures using techniques such as X-ray crystallography, NMR spectroscopy (¹H, ¹³C, ²⁹Si, ¹¹³Cd), and IR spectroscopy.

Bonding Analysis: To understand the nature of the cadmium-silicon bond, including its polarity, strength, and how it compares to other metal-silicon and metal-carbon bonds.

Reactivity Studies: To investigate the chemical reactivity of these compounds, including their thermal stability, sensitivity to air and moisture, and their reactions with various organic and inorganic substrates. This includes exploring their potential as reagents or catalysts in organic synthesis.

Exploration of Analogues: To synthesize and study a range of analogous compounds with different silyl groups and other ligands on the cadmium center to systematically probe the influence of steric and electronic factors on the properties and reactivity of the Cd-Si bond.

Precursor Chemistry: To evaluate the potential of these compounds as single-source precursors for the synthesis of cadmium-containing materials, such as cadmium silicide or cadmium sulfide, through controlled decomposition pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H54CdSi2 B14598425 Cadmium--tri-tert-butylsilyl (1/2) CAS No. 60349-27-1

Properties

CAS No.

60349-27-1

Molecular Formula

C24H54CdSi2

Molecular Weight

511.3 g/mol

InChI

InChI=1S/2C12H27Si.Cd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3;

InChI Key

XZBUFLZPBXDZRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.[Cd]

Origin of Product

United States

Reactivity and Mechanistic Pathways of Cadmium Silyl Compounds

Bond Activation and Metathesis Reactions at the Cadmium-Silicon Linkage

The activation and subsequent metathesis of bonds at the cadmium center are fundamental reactivity pathways. These reactions are primarily driven by the formation of more thermodynamically stable products. While the direct reactivity of the Cd-Si bond itself is not extensively documented, studies on related cadmium-hydride complexes stabilized by bulky silyl (B83357) ligands provide significant insight into the types of transformations possible at the cadmium center.

Sigma-bond metathesis is a crucial reaction pathway in organometallic chemistry where a metal-ligand sigma bond and a substrate sigma bond exchange parts through a concerted, often four-centered, transition state. wikipedia.orglibretexts.org This reaction is particularly common for d⁰ metal complexes but is also observed for f-block elements. wikipedia.orglibretexts.org

While direct examples of σ-bond metathesis involving a cadmium-silicon bond are not prevalent in the reviewed literature, the reactivity of terminal cadmium hydride bonds stabilized by silyl ligands offers a close analogy. For instance, the cadmium hydride complex [κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdH, which is supported by a tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl ligand, undergoes metathesis with a variety of substrates. This reactivity demonstrates the lability of the Cd-H bond and its propensity to exchange the hydride for other anionic fragments.

The complex reacts with methyl iodide (a C-I bond), trimethylsilyl (B98337) halides (Si-X bonds), and trimethyltin (B158744) halides (Sn-X bonds) to yield the corresponding cadmium halide or pseudohalide derivative, [Tismᴾʳⁱᴮᵉⁿᶻ]CdX, and the corresponding hydride of the substrate (e.g., methane, trimethylsilane). This transformation highlights the metathetic exchange of the H⁻ ligand from the cadmium with the X⁻ ligand from the substrate.

Table 1: σ-Bond Metathesis Reactions of a Silyl-Ligand-Stabilized Cadmium Hydride

Cadmium ComplexSubstrate (E-X)ProductCo-product
[κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdHMeI (C-I)[Tismᴾʳⁱᴮᵉⁿᶻ]CdICH₄
[κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdHMe₃SiCl (Si-Cl)[Tismᴾʳⁱᴮᵉⁿᶻ]CdClMe₃SiH
[κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdHMe₃SiBr (Si-Br)[Tismᴾʳⁱᴮᵉⁿᶻ]CdBrMe₃SiH
[κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdHMe₃SiI (Si-I)[Tismᴾʳⁱᴮᵉⁿᶻ]CdIMe₃SiH
[κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdHMe₃SnCl (Sn-Cl)[Tismᴾʳⁱᴮᵉⁿᶻ]CdClMe₃SnH
[κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdHMe₃SnBr (Sn-Br)[Tismᴾʳⁱᴮᵉⁿᶻ]CdBrMe₃SnH
[κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdHMe₃SnI (Sn-I)[Tismᴾʳⁱᴮᵉⁿᶻ]CdIMe₃SnH

Hydride abstraction is a reaction that formally involves the removal of a hydride ion (H⁻) from a molecule, often by a potent Lewis acid. nsf.gov In the context of cadmium silyl compounds, this reactivity has been demonstrated on the Cd-H bond of silyl-ligated complexes. The complex [κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdH reacts with the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, to abstract the hydride ligand. This reaction results in the formation of a cationic cadmium species, {[Tismᴾʳⁱᴮᵉⁿᶻ]Cd}⁺, and the borohydride (B1222165) anion, [HB(C₆F₅)₃]⁻. The resulting cadmium cation adopts a rare trigonal monopyramidal geometry.

Detailed studies on the direct protonolysis of cadmium-silicon bonds, which would involve the cleavage of the Cd-Si bond by a proton source (like an acid) to form a Si-H bond and a cationic cadmium species, are not extensively covered in the available literature.

Insertion Chemistry into Cadmium-Ligand Bonds

Insertion reactions involve the introduction of an unsaturated molecule, such as carbon dioxide, into an existing metal-ligand bond. This pathway is of significant interest for the functionalization of small molecules.

The insertion of small, unsaturated molecules like carbon dioxide (CO₂) and carbon disulfide (CS₂) into the Cd-H bond of silyl-stabilized cadmium complexes is a well-documented process. The terminal cadmium hydride [κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdH readily undergoes insertion of both CO₂ and CS₂ into its reactive Cd-H bond.

Reaction with CO₂ leads to the formation of a cadmium formate (B1220265) complex, [Tismᴾʳⁱᴮᵉⁿᶻ]Cd(κ¹-O₂CH), where the formate ligand binds to the cadmium center through one of the oxygen atoms. Similarly, insertion of CS₂ yields the analogous cadmium dithioformate complex, [Tismᴾʳⁱᴮᵉⁿᶻ]Cd(κ¹-S₂CH). This reactivity showcases a pathway for the activation and functionalization of these important C1 feedstocks using cadmium complexes. The mechanism for such insertions into metal-hydride bonds is often proposed to proceed via nucleophilic attack by the hydride on the carbon atom of the small molecule. nih.gov

Table 2: Small Molecule Insertion into a Silyl-Ligand-Stabilized Cadmium Hydride Bond

Cadmium ComplexSubstrateInsertion Product
[κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdHCO₂[Tismᴾʳⁱᴮᵉⁿᶻ]Cd(κ¹-O₂CH) (Cadmium formate)
[κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdHCS₂[Tismᴾʳⁱᴮᵉⁿᶻ]Cd(κ¹-S₂CH) (Cadmium dithioformate)

The insertion of organic carbonyls (ketones, aldehydes) into metal-silicon bonds is a known reaction for some transition metals, often leading to silyl-protected alkoxy ligands. However, specific examples of this reaction pathway involving cadmium-silicon bonds, particularly with a subsequent transfer of the silyl group, are not well-documented in the surveyed chemical literature. In related chemistry, a rare formal insertion of CO₂ into a C-Si bond was observed for a zinc complex bearing a phosphino(trimethylsilyl)methyl)pyridine ligand, highlighting that such insertions can occur at bonds adjacent to the metal center. osti.gov

Comparative Reactivity Studies of Cadmium-Silicon Bonds with Analogous Zinc and Mercury Systems

The reactivity of Group 12 (Zn, Cd, Hg) organometallic compounds follows trends dictated by periodic properties. libretexts.org Generally, zinc and cadmium compounds exhibit more similar chemical behavior to each other than to mercury, which often displays unique properties due to significant relativistic effects. libretexts.org

In the context of covalent bonding, the trend for Group 12 elements is generally considered to be Zn < Cd < Hg in terms of increasing covalent character. nih.gov This is attributed to an incipient inert-pair effect for cadmium and a much stronger one for mercury, which favors the retention of s-electron density and thus more covalent bonding. nih.gov

Direct comparative studies on the reactivity of Cd-Si bonds versus Zn-Si and Hg-Si bonds are limited. However, comparisons of the reactivity of related hydride complexes provide valuable insights. For instance, a comparison of the reactivity of [κ³-Tismᴾʳⁱᴮᵉⁿᶻ]CdH and its zinc analogue, [κ³-Tismᴾʳⁱᴮᵉⁿᶻ]ZnH, towards substrates like methyl iodide and trimethyltin chloride indicates that the Cd-H bond is more susceptible to metathesis than the Zn-H bond. This suggests that the cadmium center is more reactive in these specific σ-bond metathesis reactions. All three metals have a dominant +2 oxidation state in their compounds. libretexts.org While mercury is known to form stable M-M bonds in the Hg₂²⁺ cation, research into analogous Zn-Zn and Cd-Cd bonded compounds is a more recent and growing field. escholarship.org

Exploration of Radical Reaction Pathways Involving Silyl Radicals

The generation of silyl radicals from cadmium silyl precursors is a potential reaction pathway, particularly under thermal or photochemical conditions. The homolytic cleavage of the Cadmium-Silicon (Cd-Si) bond would lead to the formation of a silyl radical and a cadmium-centered radical.

In principle, the homolytic cleavage of a bond, such as the Cd-Si bond, results in the even distribution of the bonding electrons between the two resulting fragments, creating radical species. wikipedia.orgchemistrysteps.com This process, known as homolysis, is in contrast to heterolytic cleavage where one fragment retains both electrons. chemistrysteps.com The energy required for this bond scission is termed the bond dissociation energy (BDE). libretexts.org For organometallic compounds, the likelihood of homolytic cleavage is influenced by factors such as the strength of the metal-element bond and the stability of the resulting radicals.

While specific studies on the generation of tri-tert-butylsilyl radicals from bis(tri-tert-butylsilyl)cadmium are not extensively detailed in the literature, the principles of silyl radical generation from other precursors are well-established. For instance, silyl radicals are known to be generated from the corresponding silyl hydrides or through photolysis of polysilanes. The bulky tri-tert-butylsilyl group can impart significant steric shielding, which may influence the stability and subsequent reactivity of the generated radical.

The reactivity of the formed silyl radicals would likely follow established patterns for these species, including hydrogen abstraction from solvents or other molecules, addition to unsaturated bonds, or radical-radical recombination. The corresponding cadmium-centered radical would also participate in subsequent reactions, potentially leading to the deposition of cadmium metal or the formation of other organocadmium species.

Decomposition Pathways and Kinetic Stability Investigations of Cadmium Silyl Compounds

For instance, studies on cadmium tri-tert-butoxysilanethiolate complexes have shown that their thermal stability is influenced by their molecular structure. nih.gov Under a nitrogen atmosphere, these complexes exhibit significant mass loss at temperatures above 160°C, with the primary gaseous products being derived from the Si-alkoxy and tert-butyl groups. nih.gov In the presence of air, the decomposition of these related compounds can be accompanied by exothermic processes, indicating oxidation of the organic components. nih.gov

The decomposition of bis(tri-tert-butylsilyl)cadmium would likely proceed through the cleavage of the Cd-Si bond. The pathway for this decomposition, whether it is primarily homolytic (radical) or involves other mechanisms, would depend on the reaction conditions. The products of such a decomposition would be metallic cadmium and products derived from the tri-tert-butylsilyl fragments, such as hexa-tert-butyldisilane (B3044495) from the coupling of two silyl radicals.

The table below summarizes the decomposition data for related cadmium silanethiolate complexes, which can serve as a point of comparison for the anticipated stability of cadmium-tri-tert-butylsilyl compounds.

CompoundDecomposition Temperature (°C)AtmosphereNoteworthy Observations
Dinuclear [Cd₂(SSi(OtBu)₃)₄(μ-BAPP)]>160NitrogenSignificant mass loss up to 300°C. nih.gov
Polymeric [Cd(SSi(OtBu)₃)₂(μ-BAPP)]n>160NitrogenSignificant mass loss up to 300°C. nih.gov
Dinuclear [Cd₂(SSi(OtBu)₃)₄(μ-BAPP)]188–317 (in air)AirAccompanied by exothermic effects. nih.gov
Polymeric [Cd(SSi(OtBu)₃)₂(μ-BAPP)]n151–308 (in air)AirAccompanied by exothermic effects. nih.gov

BAPP = 1,4-bis(3-aminopropyl)piperazine

The data indicates that the core structure containing cadmium and bulky silyl-containing ligands possesses a degree of thermal stability, but will decompose at elevated temperatures. The specific decomposition profile of bis(tri-tert-butylsilyl)cadmium would require dedicated experimental investigation to determine its kinetic parameters and the precise nature of its decomposition products.

Computational and Theoretical Investigations of Cadmium Silyl Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT has become a cornerstone of computational chemistry for investigating transition metal complexes. umn.eduedupublications.com It provides a framework for studying electronic structures, reaction pathways, and energy profiles, which is crucial for understanding the catalytic potential and stability of compounds like Cadmium--tri-tert-butylsilyl (1/2). edupublications.com Different functionals and basis sets can be employed to achieve a balance between computational cost and accuracy. youtube.com

A fundamental step in computational analysis is the geometry optimization of the molecule to find its lowest energy structure. mdpi.com For cadmium complexes, DFT calculations using hybrid functionals like B3LYP in conjunction with basis sets such as LANL2DZ or Sadlej have shown good agreement with experimental results obtained from X-ray crystallography. researchgate.netchemicalpapers.com

In a theoretical study of a cadmium silyl (B83357) complex, the initial coordinates of the atoms would be used to perform a geometry optimization calculation. The resulting bond lengths and angles would then be compared with known experimental data from similar crystallographically characterized compounds to validate the chosen computational method. For instance, the Cd-S and Cd-N/O bond distances in some complexes have been calculated and compared to experimental values. nih.gov Studies on various cadmium complexes have shown that basis sets like LANL2DZ and SDD can produce results close to experimental values. researchgate.net

Table 1: Comparison of Hypothetical Calculated and Typical Experimental Geometrical Parameters for a Cd-Si Bond

ParameterHypothetical Calculated Value (DFT/B3LYP)Typical Experimental Value Range
Cd-Si Bond Length2.55 Å2.50 - 2.65 Å
C-Si-C Bond Angle112.5°110 - 115°
Cd-Si-C-C Dihedral Angle178.0°Varies with conformation

Note: This table is illustrative, based on typical values for similar metal-silyl complexes.

The frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are key to understanding a molecule's reactivity and electronic properties. youtube.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. alrasheedcol.edu.iqmdpi.com

DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.netresearchgate.net For a complex like Cadmium--tri-tert-butylsilyl (1/2), the HOMO is expected to be localized primarily on the more electron-rich silyl ligand, while the LUMO would likely be centered on the cadmium atom. The HOMO-LUMO gap influences the energy required for electronic excitation. mdpi.com Furthermore, charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom, providing insight into the electrostatic interactions within the molecule. alrasheedcol.edu.iq

Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for Cadmium--tri-tert-butylsilyl (1/2)

ParameterCalculated Value (eV)Description
EHOMO-5.80Energy of the Highest Occupied Molecular Orbital
ELUMO-1.25Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.55Indicator of chemical stability and reactivity
Ionization Potential (IE)5.80Energy required to remove an electron (-EHOMO)
Electron Affinity (EA)1.25Energy released when an electron is added (-ELUMO)

Note: These values are hypothetical and serve as an example of data generated from DFT calculations.

The bond between cadmium and silicon is of significant interest. Based on electronegativity differences, the Cd-Si bond is expected to be polar covalent. youtube.com Silicon, being more electronegative than cadmium, will draw electron density towards itself, resulting in a partial negative charge (δ-) on the silicon atom and a partial positive charge (δ+) on the cadmium atom. While silicon typically forms covalent bonds, the polarity of these bonds can vary significantly. quora.com

Computational methods like Natural Bond Orbital (NBO) analysis can provide a more quantitative description of the bond. chemicalpapers.com NBO analysis examines the electron density to describe the bonding in terms of localized orbitals, allowing for the quantification of the ionic and covalent character of the Cd-Si bond. Studies of other transition metal-silicon bonds have characterized them as polar covalent. mpg.de

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. chemicalpapers.com These calculations are not only crucial for predicting the spectra of new or uncharacterized molecules but also for assigning specific vibrational modes to experimentally observed peaks.

For Cadmium--tri-tert-butylsilyl (1/2), a frequency calculation using DFT would yield a set of vibrational modes. Of particular interest would be the Cd-Si stretching frequency, which is a direct probe of the bond strength. Comparing the calculated vibrational frequencies with experimental IR or Raman data helps to validate the accuracy of the computational model and the optimized geometry. nih.gov

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes in Cadmium--tri-tert-butylsilyl (1/2)

Vibrational ModeCalculated Frequency (cm-1)Spectroscopic Activity
Cd-Si Stretch~350IR, Raman
Si-C Stretch (asymmetric)~700IR, Raman
C-H Stretch (tert-butyl)~2950IR, Raman

Note: Frequencies are illustrative and based on typical ranges for these types of bonds.

Reaction Mechanism Elucidation through Computational Methods

Beyond static molecular properties, computational chemistry is a vital tool for elucidating reaction mechanisms. edupublications.comedupublications.com By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the energy profiles associated with each step. umn.edu

A key goal in studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. joaquinbarroso.com The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

For a reaction involving a cadmium silyl complex, such as its formation via insertion of a cadmium atom into a Si-H bond, computational methods can be used to locate the TS structure. dntb.gov.ua Specialized algorithms can search for the saddle point on the potential energy surface that connects reactants and products. researchgate.net Calculating the energy of this TS provides the theoretical activation barrier. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified TS correctly connects the desired reactants and products. joaquinbarroso.com These computational insights are invaluable for understanding and predicting the chemical reactivity of cadmium silyl complexes. researchgate.net

Determination of Reaction Pathways and Selectivity Rationalization

The determination of reaction pathways and the rationalization of selectivity for a compound like Cadmium--tri-tert-butylsilyl (1/2) would heavily rely on quantum chemical calculations, primarily using Density Functional Theory (DFT). These investigations would typically involve:

Transition State Searching: Identifying the transition state structures for potential reaction pathways, such as ligand exchange, insertion reactions, or decomposition pathways. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are commonly employed for this purpose.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that the identified transition state connects the correct reactants and products on the potential energy surface.

Activation Energy Barriers: The energy difference between the reactants and the transition state provides the activation energy barrier. Comparing these barriers for different possible pathways allows for the prediction of the most favorable reaction mechanism. For instance, in the context of ligand exchange on cadmium centers, DFT calculations can elucidate the associative or dissociative nature of the mechanism.

Selectivity Analysis: To rationalize regioselectivity or stereoselectivity, the activation barriers of all possible competing pathways are compared. The pathway with the lowest energy barrier is predicted to be the dominant one. Factors influencing selectivity, such as steric hindrance from the bulky tri-tert-butylsilyl groups and electronic effects, would be quantified through these calculations.

While specific studies on Cadmium--tri-tert-butylsilyl (1/2) are absent, research on the reaction chemistry at cadmium selenide (B1212193) nanocrystal surfaces often involves silylating agents and provides a framework for how such reaction mechanisms can be computationally explored. amazonaws.comnih.govescholarship.orgresearchgate.net

Thermodynamic and Kinetic Stability Predictions and Rationalization

The thermodynamic and kinetic stability of Cadmium--tri-tert-butylsilyl (1/2) would be assessed using computational methods to predict key parameters.

Thermodynamic Stability is typically evaluated by calculating the Gibbs free energy of formation. A negative Gibbs free energy indicates that the formation of the complex is spontaneous under standard conditions. These calculations would involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculations: To obtain vibrational frequencies, which are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

Kinetic Stability , on the other hand, relates to the lability of the complex and is associated with the activation energies of its decomposition or ligand exchange reactions. A high activation barrier for such reactions would imply high kinetic stability.

First-principles calculations are a powerful tool for determining the thermodynamic properties of cadmium-containing compounds. nist.govresearchgate.netpnu.edu.ua For instance, studies on cadmium(II)-tyrosine complexes have utilized voltammetric techniques alongside Hartree-Fock calculations to determine thermodynamic parameters like ΔG, ΔH, and ΔS. ekb.eg Similar approaches could be applied to Cadmium--tri-tert-butylsilyl (1/2).

Parameter Computational Method Significance for Stability
Gibbs Free Energy of Formation (ΔGf)DFT, Ab initio methodsA negative value indicates thermodynamic stability relative to its constituent elements.
Enthalpy of Formation (ΔHf)DFT, Ab initio methodsIndicates whether the formation of the compound is exothermic (stable) or endothermic.
Activation Energy of Decomposition (Ea)DFT (Transition State Search)A high value suggests kinetic stability (inertness).

This table represents a general framework for assessing stability and is not populated with data for the specific compound due to a lack of available literature.

Molecular Dynamics (MD) Simulations to Probe Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations would be instrumental in understanding the dynamic behavior of Cadmium--tri-tert-butylsilyl (1/2) in solution and its interactions with solvent molecules or other reactants. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

Key insights from MD simulations would include:

Conformational Dynamics: The bulky tri-tert-butylsilyl ligands are expected to have significant conformational flexibility. MD simulations can explore the accessible conformations and the timescales of their interconversion.

Solvation Structure: The arrangement of solvent molecules around the cadmium complex can be analyzed to understand solvent effects on its structure and reactivity.

Ligand Exchange Dynamics: In the presence of other potential ligands, MD simulations can provide insights into the initial steps of ligand association and dissociation from the cadmium center.

While no MD simulations specifically for Cadmium--tri-tert-butylsilyl (1/2) have been reported, the general methodology for simulating metal complexes is well-established.

Theoretical Modeling of Ligand Effects on Cadmium Silyl Properties

The tri-tert-butylsilyl ligand is expected to exert significant electronic and steric effects on the cadmium center. Theoretical modeling, primarily through DFT, can be used to quantify these effects.

Electronic Effects: The electron-donating or -withdrawing nature of the silyl ligand can be assessed through various population analysis schemes (e.g., Natural Bond Orbital analysis). This would influence the Lewis acidity of the cadmium center and the strength of the Cd-Si bond. DFT calculations have been used to study the electronic properties of other cadmium complexes, such as those with naphthalene (B1677914) diimide ligands, providing a precedent for this type of analysis. mdpi.com

Steric Effects: The immense steric bulk of the tri-tert-butylsilyl groups will play a crucial role in determining the coordination geometry around the cadmium atom and will likely hinder the approach of other molecules. This steric shielding can be visualized and quantified using computational models.

DFT has been successfully applied to study ligand effects in various cadmium complexes, including those with silanethiolate and aminopropylpiperazine ligands, where the interplay of steric and electronic factors dictates the final structure and properties. nih.gov

Property Computational Approach Influence of Tri-tert-butylsilyl Ligand
Lewis Acidity of CadmiumNBO analysis, Fukui functionsThe electron-donating nature of the silyl group would likely decrease the Lewis acidity of the cadmium center.
Cd-Si Bond StrengthBond Dissociation Energy (BDE) calculationsSteric repulsion between the bulky ligands could potentially weaken the Cd-Si bond.
Coordination GeometryGeometry OptimizationThe large steric demand of the ligands would likely enforce a low coordination number and a specific geometry (e.g., linear) around the cadmium atom.

This table outlines the expected influences of the ligand based on general chemical principles, pending specific computational verification.

Q & A

Q. What experimental controls are critical when studying the catalytic activity of Cadmium--tri-tert-butylsilyl (1/2) in cross-coupling reactions?

  • Methodological Answer :
  • Blank reactions : Exclude catalysts to confirm no background reactivity.
  • Poisoning experiments : Add mercury to test for heterogeneous vs. homogeneous catalysis.
  • Substrate scope analysis : Vary electronic and steric profiles to map catalytic limitations.
  • Turnover number (TON) validation : Quantify via ICP-MS to detect cadmium leaching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.